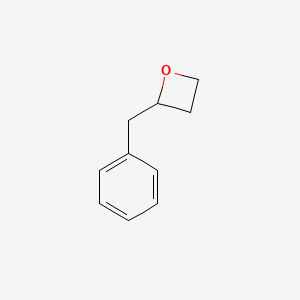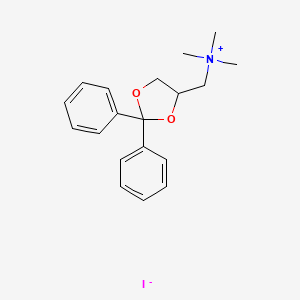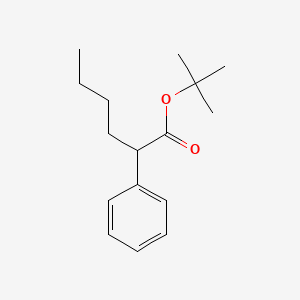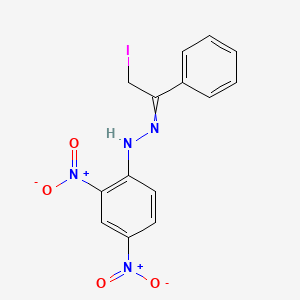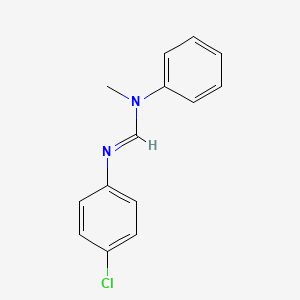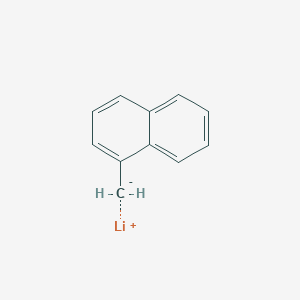
Lithium (naphthalen-1-yl)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium (naphthalen-1-yl)methanide is an organolithium compound known for its use as a powerful reducing agent in organic, organometallic, and inorganic chemistry. This compound is characterized by the presence of a lithium atom bonded to a naphthalen-1-yl group, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium (naphthalen-1-yl)methanide is typically synthesized by the reaction of metallic lithium with naphthalene in an ethereal solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME). The reaction is carried out under mild conditions, often at low temperatures to ensure stability .
Industrial Production Methods: While the compound is primarily prepared in research laboratories, its industrial production follows similar synthetic routes. The key parameters to control include the ratio of lithium to naphthalene and the nature of the solvent used. The reaction can be accelerated by sonication, which enhances the interaction between lithium and naphthalene .
Chemical Reactions Analysis
Types of Reactions: Lithium (naphthalen-1-yl)methanide undergoes various types of reactions, including:
Reduction: It acts as a strong reducing agent, capable of reducing nitrobenzenes, sulfonate esters, and epoxides.
Protonation: The anion is strongly basic and reacts with water or alcohols to form dihydronaphthalene.
Common Reagents and Conditions:
Solvents: THF, DME
Reagents: Metallic lithium, naphthalene
Conditions: Low temperatures, inert atmosphere
Major Products:
Dihydronaphthalene: Formed through protonation reactions
Reduced organic compounds: Resulting from reduction reactions
Scientific Research Applications
Lithium (naphthalen-1-yl)methanide has a wide range of applications in scientific research:
Chemistry: Used as an initiator in anionic polymerizations to synthesize well-defined macromolecules.
Biology: Employed in the reduction of biological molecules for structural studies.
Industry: Utilized in the preparation of nanoparticles and other advanced materials.
Mechanism of Action
The compound exerts its effects through electron transfer from the lithium atom to the naphthalen-1-yl group, forming a radical anion. This radical anion is highly reactive and can participate in various reduction and protonation reactions. The molecular targets and pathways involved include the reduction of metal salts to form nanoparticles and the reduction of organic compounds to their corresponding reduced forms .
Comparison with Similar Compounds
Sodium naphthalenide: Similar in structure but uses sodium instead of lithium.
Potassium naphthalenide: Uses potassium as the metal component.
Uniqueness: Lithium (naphthalen-1-yl)methanide is unique due to its higher reactivity and stability compared to its sodium and potassium counterparts. It offers advantages such as easier handling and more powerful reducing capabilities .
Properties
CAS No. |
36456-28-7 |
|---|---|
Molecular Formula |
C11H9Li |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
lithium;1-methanidylnaphthalene |
InChI |
InChI=1S/C11H9.Li/c1-9-5-4-7-10-6-2-3-8-11(9)10;/h2-8H,1H2;/q-1;+1 |
InChI Key |
UEFQXQJSGVRAOC-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-]C1=CC=CC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


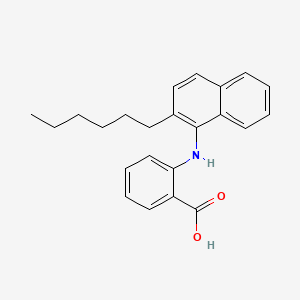

![Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B14667930.png)
![N,2-Dimethyl-5-[(E)-(morpholin-4-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14667937.png)


